molecular formula C23H33NO2 B1385371 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline CAS No. 1040691-12-0

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

Cat. No.: B1385371
CAS No.: 1040691-12-0
M. Wt: 355.5 g/mol
InChI Key: XXPFHQCGXKHFAN-UHFFFAOYSA-N
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Description

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline is a synthetic aniline derivative designed for specialized chemical and pharmaceutical research applications. The compound features a molecular structure incorporating a 2,4-di-tert-butylphenol group linked via an ethoxy chain to a 3-methoxyaniline moiety. The presence of the sterically hindered tert-butyl groups is known to significantly enhance the stability of phenolic compounds by providing steric hindrance, which protects sensitive functional groups and can slow oxidation rates . This structural characteristic makes related tert-butyl-phenolic compounds valuable in various industrial and research contexts, often serving as key intermediates or antioxidants . Researchers may investigate this specific compound for its potential as a building block in organic synthesis, particularly in the development of novel compounds with possible bioactivity. The 3-methoxyaniline portion of the molecule is a common pharmacophore found in compounds studied for a range of biological activities. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-22(2,3)17-11-12-21(20(15-17)23(4,5)6)26-14-13-24-18-9-8-10-19(16-18)25-7/h8-12,15-16,24H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFHQCGXKHFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC(=CC=C2)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-methoxyaniline is a compound with a complex structure that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C23H33NO2
  • Molecular Weight : 355.51 g/mol
  • Boiling Point : Approximately 483.9 °C
  • Density : About 1.012 g/cm³

The compound features a methoxyaniline moiety and a phenoxy group substituted with two tert-butyl groups, which may influence its solubility and biological activity.

This compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular processes, potentially leading to therapeutic effects. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound often exhibit antimicrobial properties. For instance:

  • Cytotoxicity Studies : A related compound, 2,4-di-tert-butyl phenol (DTBP), demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with an IC50 value of 10 μg/mL . This suggests potential anticancer properties for structurally similar compounds.

Comparative Analysis with Similar Compounds

The following table compares this compound with other similar compounds:

Compound NameMolecular FormulaNotable Features
N-{2-[2,6-Di(tert-butyl)phenoxy]ethyl}-3-methoxyanilineC23H33NO2Similar structure but different tert-butyl positioning
N-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methoxyanilineC20H27NO2Lacks one tert-butyl group
N-{2-[4-(isopropyl)phenoxy]ethyl}-3-methoxyanilineC20H27NO2Isopropyl substitution instead of tert-butyl

This comparison highlights the unique dual tert-butyl substitutions on the phenolic ring in this compound, which may enhance its solubility and biological activity compared to other variants.

Case Studies and Research Findings

  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions within biological systems. Its role as a reagent in these studies underscores its importance in understanding complex biological processes.
  • Potential Therapeutic Applications : Although specific therapeutic applications have not been extensively documented, the structural characteristics suggest possible uses in drug development and delivery systems.
  • Antifungal Activity : Related compounds have shown antifungal activity against various pathogens such as Aspergillus niger and Fusarium oxysporum. The potential for this compound to exhibit similar antifungal properties warrants further investigation .

Scientific Research Applications

Proteomics Research

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline is primarily utilized in proteomics , where it serves as a research tool for studying protein interactions. Its structural properties allow it to bind with various biological targets, facilitating the exploration of protein functions and interactions within biological systems. This application is crucial for understanding cellular mechanisms and developing novel therapeutic strategies.

Potential Therapeutic Applications

The binding affinities of this compound with various enzymes and receptors involved in inflammation or cell signaling pathways are areas of active research. The compound's structural characteristics suggest potential therapeutic effects that could be harnessed in treating inflammatory diseases or conditions related to protein misfolding.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, insights can be drawn from studies of related compounds:

  • Inflammation Modulation : Research on structurally analogous compounds has shown promising results in modulating inflammatory responses in cellular models.
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated efficacy against various pathogens, suggesting that this compound may possess similar properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Effects on Phenoxy Groups

The tert-butyl groups at the 2- and 4-positions of the phenoxy ring in the target compound confer significant steric hindrance and lipophilicity. Comparisons with analogs include:

  • However, the elongated 2-methoxyethoxy chain on the aniline ring increases hydrophilicity, contrasting with the target compound’s compact methoxy group .
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): The tetramethylbutyl group offers comparable bulk but in a linear configuration, while the ethanol terminal group enhances water solubility, diverging from the target compound’s amine functionality .

Aniline Ring Modifications

Variations in the aniline moiety significantly alter electronic and binding properties:

  • N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline (CAS 1040687-56-6): Substitution of 3-methoxy with 4-fluoro introduces an electron-withdrawing group, lowering electron density on the aniline ring. This could reduce nucleophilicity compared to the target compound’s methoxy group, which donates electrons via resonance .

Impact on Physicochemical Properties

Compound Name Key Substituents Log P (Predicted) Solubility (mg/mL) Steric Hindrance
Target Compound 2,4-di-tert-butyl, 3-methoxy ~5.2 <0.1 (aqueous) High
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline sec-butyl, 2-methoxyethoxy ~3.8 ~1.5 Moderate
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline 2,4-di-tert-butyl, 4-fluoro ~4.9 <0.1 High
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Tetramethylbutyl, ethoxyethanol ~2.5 >10 Moderate
  • Lipophilicity : The target compound’s tert-butyl groups and methoxy substituent result in higher log P values (~5.2) compared to analogs with hydrophilic chains (e.g., 2-methoxyethoxy: log P ~3.8 ).
  • Solubility: Bulky tert-butyl groups in the target compound and its 4-fluoro analog limit aqueous solubility (<0.1 mg/mL), whereas ethanol or ethoxy-terminated derivatives (e.g., CAS 9036-19-5) exhibit improved solubility (>10 mg/mL) .
  • Reactivity : The electron-donating methoxy group in the target compound enhances the nucleophilicity of the aniline nitrogen compared to electron-withdrawing substituents like fluorine .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, analogous compounds like tert-butyl-substituted phenoxyethyl amines are synthesized via alkylation of phenolic intermediates with halogenated ethylamines under anhydrous conditions (e.g., using NaH as a base in DMF) . Yield optimization requires precise temperature control (-40°C to -20°C for intermediates) and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate pure products .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming regiochemistry and substituent positions. For example, tert-butyl groups exhibit distinct singlet peaks at ~1.3 ppm (¹H) and 30–35 ppm (¹³C). Mass spectrometry (HRMS-ESI) validates molecular weight, while FT-IR confirms functional groups like methoxy (C-O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for tert-butyl-substituted aniline derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Rigorous purity assessment (HPLC with >99% purity thresholds) and enantiomeric resolution (chiral columns or crystallization) are essential. For example, tert-butyl groups in analogous compounds exhibit steric effects that modulate receptor binding, necessitating molecular docking studies to validate structure-activity relationships .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates hydrolysis and photodegradation pathways. For tert-butyl ethers, the C-O bond dissociation energy (~85 kcal/mol) predicts slow hydrolysis under ambient conditions. Environmental fate models (EPI Suite) estimate biodegradation half-lives (>60 days) due to steric hindrance from tert-butyl groups .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Flow chemistry systems enhance reproducibility for heat-sensitive intermediates. For example, continuous flow reactors with precise temperature control (-40°C) prevent side reactions during alkylation. Statistical optimization (e.g., Box-Behnken design) identifies critical parameters (molar ratios, solvent polarity) to maximize regioselectivity .

Data Analysis and Interpretation

Q. How are conflicting crystallographic data for tert-butyl-phenoxyethyl derivatives reconciled?

  • Methodological Answer : Redetermination of crystal structures via single-crystal X-ray diffraction (SC-XRD) with high-resolution data (R-factor < 5%) resolves discrepancies. For example, tert-butyl groups in similar compounds exhibit conformational flexibility, requiring low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. What analytical techniques validate the absence of toxic byproducts in synthesized batches?

  • Methodological Answer : LC-MS/MS screens for genotoxic impurities (e.g., alkyl halides, aryl amines) using targeted MRM transitions. For example, tert-butyl degradation products are monitored at m/z 57 (C₄H₉⁺) and quantified against calibration curves with detection limits <1 ppm .

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